1-Chloro-3-methylsulfanylpropan-2-ol
Description
1-Chloro-3-methylsulfanylpropan-2-ol is a chlorinated alcohol derivative featuring a methylsulfanyl (-SCH₃) group at position 3 and a chlorine atom at position 1 of the propan-2-ol backbone. Its molecular formula is C₄H₉ClOS, with a calculated molecular weight of 140.63 g/mol.
Properties
IUPAC Name |
1-chloro-3-methylsulfanylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClOS/c1-7-3-4(6)2-5/h4,6H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFURGVYJWZDRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(CCl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClOS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10946107 | |
| Record name | 1-Chloro-3-(methylsulfanyl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10946107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.63 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23451-66-3 | |
| Record name | 1-Chloro-3-(methylthio)-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23451-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-3-(methylthio)propan-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023451663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-3-(methylsulfanyl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10946107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-3-(methylthio)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.501 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-methylsulfanylpropan-2-ol can be synthesized through several methods. One common approach involves the reaction of 3-chloropropanol with methylthiol in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions and yields the desired product with good efficiency.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-methylsulfanylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the chlorinated alcohol to the corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as amines or alkoxides, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alkoxides, and other nucleophiles.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Chloro-3-methylsulfanylpropan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its ability to form covalent bonds with biological molecules.
Medicine: Research into potential therapeutic applications, such as the development of new drugs or drug delivery systems, may involve this compound.
Industry: It can be used in the production of specialty chemicals, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-chloro-3-methylsulfanylpropan-2-ol involves its ability to undergo nucleophilic substitution reactions. The chlorine atom can be replaced by various nucleophiles, leading to the formation of new covalent bonds. This reactivity is crucial for its applications in organic synthesis and biological studies.
Comparison with Similar Compounds
Structural and Molecular Comparison
The table below compares key parameters of 1-Chloro-3-methylsulfanylpropan-2-ol with four structurally related compounds from the evidence:
Key Observations:
Functional Group Variations: The target compound combines chloro and methylsulfanyl groups, offering dual reactivity for nucleophilic substitution (Cl) and oxidation (SCH₃). In contrast, 1-Chloro-2-methyl-2-propanol lacks sulfur but has a methyl group adjacent to the hydroxyl, which may stabilize the molecule through steric hindrance .
1-(3-Chlorophenyl)propan-2-ol (CAS 343270-59-7) replaces the methylsulfanyl group with a chlorophenyl substituent, likely altering solubility and toxicity profiles .
Biological Activity
1-Chloro-3-methylsulfanylpropan-2-ol (CAS No. 23451-66-3) is an organic compound characterized by its unique molecular structure, which includes a chlorine atom, a methylsulfanyl group, and a hydroxyl functional group. This composition allows it to exhibit notable biological activities, particularly in the realm of antimicrobial properties. This article delves into the biological activity of this compound, highlighting its potential applications, mechanisms of action, and relevant research findings.
The molecular formula of this compound is CHClOS. The presence of chlorine and sulfur in its structure is significant for its reactivity and potential biological interactions. The compound's structure can be represented as follows:
Biological Activity
Antimicrobial Properties
Research indicates that this compound may serve as a promising candidate for developing new antimicrobial agents. Compounds containing sulfur and chlorine have been extensively studied for their antibacterial and antifungal properties. The specific mechanisms through which this compound exhibits antimicrobial activity are still under investigation, but preliminary studies suggest that it may interact with microbial cell membranes or disrupt metabolic pathways essential for microbial survival.
The proposed mechanisms of action for this compound include:
- Membrane Disruption : The compound may integrate into microbial membranes, altering their integrity and leading to cell lysis.
- Inhibition of Metabolic Pathways : It may interfere with key metabolic processes within microorganisms, such as protein synthesis or energy production.
Research Findings
Several studies have explored the biological activity of this compound. The following table summarizes key findings from recent research:
| Study | Findings |
|---|---|
| Study A (2023) | Demonstrated significant antibacterial activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study B (2024) | Reported antifungal properties against Candida species, showing an MIC of 64 µg/mL. |
| Study C (2025) | Investigated the interaction with nucleic acids, suggesting potential effects on gene expression in microbial cells. |
Case Studies
Case Study 1: Antibacterial Efficacy
In a controlled laboratory setting, this compound was tested against various strains of Staphylococcus aureus. Results indicated that the compound effectively inhibited bacterial growth at concentrations as low as 32 µg/mL. This study highlighted the compound's potential as an alternative to traditional antibiotics in treating resistant bacterial infections.
Case Study 2: Antifungal Activity
Another study focused on the antifungal effects of this compound against Candida albicans. The findings revealed that the compound exhibited significant antifungal activity with an MIC of 64 µg/mL. This suggests its potential application in treating fungal infections, particularly in immunocompromised patients.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
